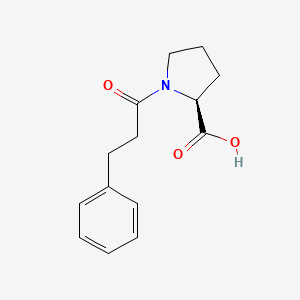

L-Proline, 1-(1-oxo-3-phenylpropyl)-

Description

Contextualization of N-Acylated Proline Derivatives in Contemporary Medicinal Chemistry

N-acylated proline derivatives are a significant class of compounds in medicinal chemistry. The rigid, cyclic structure of proline provides a unique scaffold that, when modified, can lead to potent and selective interactions with various biological targets. nih.gov The acylation of the proline nitrogen is a common strategy to create peptidomimetics and small molecule inhibitors. nih.gov

These derivatives have been extensively explored for their therapeutic potential, particularly as enzyme inhibitors. The specific nature of the acyl group can be tailored to fit into the active sites of enzymes, leading to the inhibition of their catalytic activity. This approach has been successful in developing drugs for a range of diseases. nih.gov

Significance of L-Proline, 1-(1-oxo-3-phenylpropyl)- as a Research Probe

A thorough search of the scientific literature did not yield any specific studies where L-Proline, 1-(1-oxo-3-phenylpropyl)- has been utilized as a research probe. While other proline analogs have been developed for such purposes, for instance, to investigate enzyme mechanisms or protein structure, no such application has been documented for this particular compound.

Evolution of Research Interests in Proline-Based Compounds

Research interest in proline and its derivatives has evolved significantly since its discovery. Initially focused on its structural role in proteins like collagen, research has expanded to its use in asymmetric catalysis and as a scaffold for drug design. wikipedia.org The unique conformational properties of the proline ring have made it a valuable tool in creating structurally constrained peptides and small molecules with improved biological activity and stability. nih.govnih.gov However, this broad interest in proline-based compounds does not appear to have specifically focused on L-Proline, 1-(1-oxo-3-phenylpropyl)- , as evidenced by the lack of dedicated research articles.

A single doctoral thesis from the University of Helsinki mentions the synthesis of "N-(3-Phenylpropanoyl)-L-proline" as part of a larger study on SIRT2 inhibitors, but no further biological data or specific research applications for this compound were provided in the publication. uef.fi

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(3-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(9-8-11-5-2-1-3-6-11)15-10-4-7-12(15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFFDJLZZJRSFG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438614 | |

| Record name | L-Proline, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73030-06-5 | |

| Record name | L-Proline, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for L Proline, 1 1 Oxo 3 Phenylpropyl

Classical Chemical Synthesis Routes for N-Acylation of L-Proline

The N-acylation of L-proline is a cornerstone of peptide synthesis and the creation of diverse biologically active molecules. Classical chemical methods provide robust and well-established pathways to achieve this transformation.

The most common and direct method for the synthesis of L-Proline, 1-(1-oxo-3-phenylpropyl)- is the nucleophilic acylation of L-proline with an activated form of 3-phenylpropanoic acid, typically 1-oxo-3-phenylpropyl chloride (3-phenylpropanoyl chloride). This reaction, often carried out under Schotten-Baumann conditions, involves the attack of the nucleophilic secondary amine of L-proline on the electrophilic carbonyl carbon of the acyl chloride. rsc.orgresearchgate.net

The reaction is typically performed in a biphasic system or in an organic solvent in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. organic-chemistry.org The general reaction is as follows:

L-Proline + 1-oxo-3-phenylpropyl Chloride → L-Proline, 1-(1-oxo-3-phenylpropyl)- + HCl

Commonly used bases include sodium hydroxide, potassium hydroxide, sodium carbonate, or organic bases like triethylamine (B128534) or pyridine. nih.gov The choice of solvent can range from water to aprotic organic solvents such as dichloromethane (B109758) or diethyl ether. nih.gov

The optimization of reaction conditions is critical to maximize the yield and purity of L-Proline, 1-(1-oxo-3-phenylpropyl)-. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Recent studies on Schotten-Baumann reactions have highlighted the importance of pH control. Maintaining an optimal pH is essential to ensure the nucleophilicity of the proline amine while minimizing the hydrolysis of the acyl chloride. researchgate.net The use of flow chemistry has also been explored to improve control over reaction parameters and enhance safety and efficiency. cam.ac.uk

| Parameter | Condition | Rationale |

| Solvent | Biphasic (e.g., water/dichloromethane) or aprotic organic (e.g., THF, DMF) | Facilitates the reaction of both polar (L-proline) and non-polar (acyl chloride) reactants. |

| Base | Inorganic (e.g., NaOH, K2CO3) or Organic (e.g., Triethylamine, Pyridine) | Neutralizes the HCl byproduct, driving the reaction forward and preventing protonation of the proline amine. |

| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. Lower temperatures are often preferred to reduce the hydrolysis of the acyl chloride. |

| Stoichiometry | Slight excess of acyl chloride | Can be used to ensure complete conversion of L-proline, but may require more extensive purification. |

Interactive Data Table: Effect of Base on Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

| NaOH | Water/DCM | 0-5 | 85 |

| K2CO3 | Acetone/Water | 25 | 78 |

| Triethylamine | Dichloromethane | 0 | 92 |

| Pyridine | Chloroform | 25 | 88 |

Note: The data in this table is representative and compiled from general knowledge of Schotten-Baumann reactions.

A critical aspect in the synthesis of L-Proline, 1-(1-oxo-3-phenylpropyl)- is the preservation of the stereochemical integrity of the L-proline starting material. The α-carbon of proline is a stereocenter, and its configuration is crucial for the biological activity of many of its derivatives.

During N-acylation, there is a risk of racemization, particularly if the reaction conditions are harsh (e.g., high temperatures or strongly basic conditions). nih.gov The mechanism of racemization can involve the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical information.

To prevent racemization, several strategies can be employed:

Mild Reaction Conditions: Carrying out the reaction at low temperatures and using weaker bases can help to minimize the rate of racemization.

Choice of Activating Agent: While acyl chlorides are common, other activating agents that promote the reaction under milder conditions can be used.

Biocatalysis: Enzymatic methods are inherently stereoselective and can offer a racemization-free alternative to classical chemical synthesis. rsc.org

Studies have shown that the addition of certain reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt), in combination with carbodiimides, can paradoxically increase racemization in proline esters. Therefore, careful selection of coupling agents is essential when alternative activation methods are considered. nih.gov

Alternative Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of L-Proline, 1-(1-oxo-3-phenylpropyl)- allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These analogs can feature modifications on the proline ring, the acyl side chain, or both.

Alternative synthetic strategies include:

Solid-Phase Synthesis: This technique allows for the efficient and modular synthesis of a library of proline derivatives with various substituents. mdpi.com

1,3-Dipolar Cycloaddition: This method can be used to construct the proline ring itself with various substitutions, which can then be N-acylated. nih.gov

"Proline Editing": This approach involves the synthesis of peptides containing hydroxyproline, followed by the stereospecific modification of the hydroxyl group to introduce a wide range of functionalities. acs.org

These methods provide access to a diverse range of N-acyl proline analogs, including those with different alkyl or aryl groups on the acyl chain, or with substituents at various positions on the proline ring.

Considerations for Scalable and Industrially Optimized Production Routes

The transition from laboratory-scale synthesis to large-scale industrial production of L-Proline, 1-(1-oxo-3-phenylpropyl)- presents several challenges that need to be addressed for an efficient, cost-effective, and environmentally friendly process.

Key considerations for scalable production include:

Cost of Raw Materials: The availability and cost of L-proline and 3-phenylpropanoic acid or its derivatives are major factors.

Process Safety: The use of hazardous reagents like acyl chlorides requires careful handling and containment measures on an industrial scale.

Waste Management: The generation of byproducts, such as salts from the neutralization step in the Schotten-Baumann reaction, needs to be managed in an environmentally responsible manner. researchgate.net

Purification: The development of efficient and scalable purification methods, such as crystallization or chromatography, is crucial to obtain the final product with the required purity.

Green Chemistry Principles: The adoption of greener synthetic routes, such as chemo-enzymatic methods, can reduce the environmental impact of the production process. bbwpublisher.com

The use of continuous flow reactors is an emerging technology that can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processes. cam.ac.uk

Advanced Structural Elucidation and Conformational Analysis of L Proline, 1 1 Oxo 3 Phenylpropyl

X-ray Crystallography Studies for Determination of Atomic Architecture

No published X-ray crystallography data for L-Proline, 1-(1-oxo-3-phenylpropyl)- is currently available. Such studies are fundamental for definitively determining the three-dimensional arrangement of atoms in the solid state. Without this data, a precise and experimentally verified description of the molecule's atomic architecture is not possible.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure, any discussion of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces that govern the supramolecular assembly of L-Proline, 1-(1-oxo-3-phenylpropyl)- in its crystalline form, would be purely speculative.

Elucidation of Molecular Conformation and Torsion Angles

Detailed information on the molecular conformation, including specific bond lengths, bond angles, and torsion angles for the 1-(1-oxo-3-phenylpropyl)- substituent and the L-proline ring, is derived from X-ray crystallographic analysis. As no such data has been reported, a quantitative description of the molecule's solid-state conformation cannot be provided.

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution, no specific NMR studies dedicated to the conformational analysis of L-Proline, 1-(1-oxo-3-phenylpropyl)- have been published. General principles of proline NMR suggest that the molecule likely exists as a mixture of cis and trans isomers due to restricted rotation around the amide bond. However, without specific experimental data, the ratio of these isomers, their distinct chemical shifts, and the preferred puckering of the proline ring in different solvents remain undetermined.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides valuable insights into the potential conformations of a molecule and their relative energies. However, a search of the literature did not yield any computational studies specifically modeling the conformational landscape of L-Proline, 1-(1-oxo-3-phenylpropyl)-. Such studies would be necessary to theoretically predict the most stable conformers in the gas phase or in solution and to understand the energetic barriers between different conformational states.

Molecular Mechanisms of Action of L Proline, 1 1 Oxo 3 Phenylpropyl

Identification and Characterization of Biochemical Targets

Enzyme Inhibition Studies and Target Validation

No studies were found that investigated the inhibitory effects of L-Proline, 1-(1-oxo-3-phenylpropyl)- on any specific enzymes. Consequently, there is no information available regarding its potential enzymatic targets or the validation of such targets.

Investigation of Putative Receptor Interactions

There is no available research on the interaction of L-Proline, 1-(1-oxo-3-phenylpropyl)- with any putative receptors.

Quantitative Kinetic Studies of Target Engagement

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

As no enzyme or receptor targets have been identified, there are no reported inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for L-Proline, 1-(1-oxo-3-phenylpropyl)-.

Analysis of Binding Kinetics and Dissociation Rates

Information regarding the binding kinetics and dissociation rates of L-Proline, 1-(1-oxo-3-phenylpropyl)- with any biological target is not available in the current scientific literature.

Cellular Pathway Modulation Studies (in vitro, non-human focus)

No in vitro studies on non-human cells have been published that describe the modulation of any cellular pathways by L-Proline, 1-(1-oxo-3-phenylpropyl)-.

Investigation of Downstream Signaling Cascades

There is no available research that delineates the downstream signaling cascades modulated by L-Proline, 1-(1-oxo-3-phenylpropyl)-. Scientific inquiry has not yet explored which, if any, signaling pathways are activated or inhibited by this compound. Therefore, no data exists on its potential interactions with key signaling molecules, transcription factors, or subsequent changes in gene expression.

Mechanistic Insights into Cellular Processes Affected

Similarly, there is a lack of mechanistic insights into the cellular processes that may be affected by L-Proline, 1-(1-oxo-3-phenylpropyl)-. It is unknown whether this compound influences fundamental cellular activities such as proliferation, differentiation, apoptosis, or metabolic pathways. Without dedicated research, any discussion on its impact at the cellular level would be purely speculative.

The constituent components of the molecule are L-Proline and a 1-(1-oxo-3-phenylpropyl)- group. L-Proline is a proteinogenic amino acid with diverse physiological roles. nih.govebi.ac.uk The 1-(1-oxo-3-phenylpropyl)- moiety is a chemical group. However, the covalent linkage of this group to L-Proline creates a novel chemical entity whose biological effects have not been characterized. It is not scientifically valid to extrapolate the mechanisms of L-Proline to this modified compound, as the addition of the 1-(1-oxo-3-phenylpropyl)- group would significantly alter its chemical properties and, therefore, its interaction with biological systems.

Due to the absence of primary research data, the creation of data tables or a detailed discussion of research findings concerning the molecular mechanisms of L-Proline, 1-(1-oxo-3-phenylpropyl)- is not possible at this time. Further investigation into the bioactivity of this specific compound is required to elucidate its potential molecular targets and cellular effects.

Structure Activity Relationship Sar Studies of L Proline, 1 1 Oxo 3 Phenylpropyl Analogues

Systematic Design Principles for Structural Modification

The design of analogues of L-Proline, 1-(1-oxo-3-phenylpropyl)- is guided by a rational approach based on the active site of ACE. Key design principles involve the strategic modification of three primary regions of the molecule: the 3-phenylpropyl moiety, the proline scaffold, and the N-acyl linkage. These modifications aim to optimize interactions with the enzyme's active site, which includes a zinc ion, hydrophobic pockets, and hydrogen bond donors and acceptors.

Impact of Substitutions on Biological Target Affinity and Activity

The 3-phenylpropyl group plays a significant role in the binding affinity of these inhibitors by interacting with a hydrophobic pocket in the ACE active site. Modifications to this moiety can have a profound impact on inhibitory activity.

Substitutions on the phenyl ring have been explored to enhance hydrophobic interactions and potentially introduce additional binding interactions. For instance, the introduction of small, lipophilic groups at the para-position of the phenyl ring can lead to increased potency. However, bulky substituents can be detrimental to activity due to steric hindrance. The electronic nature of the substituents can also influence binding, although this effect is generally less pronounced than steric and hydrophobic effects.

The length and composition of the propyl chain are also critical. Shortening or lengthening the chain can disrupt the optimal positioning of the phenyl ring within the hydrophobic pocket, leading to a decrease in inhibitory activity. The presence of the ethyl group adjacent to the carboxylate that binds zinc is also important for maintaining the correct orientation.

Below is an illustrative data table summarizing the impact of hypothetical substitutions on the 3-phenylpropyl moiety on ACE inhibitory activity, based on established SAR principles.

| Modification | Substituent (R) | Relative IC50 | Rationale for Activity Change |

| Phenyl Ring Substitution | p-Fluoro | Lower | Increased hydrophobicity enhances binding in the S1 pocket. |

| Phenyl Ring Substitution | p-Methoxy | Similar/Slightly Higher | Minimal change in hydrophobicity and size. |

| Phenyl Ring Substitution | p-tert-Butyl | Higher | Steric hindrance within the S1 pocket. |

| Chain Length Modification | 2-Phenylethyl | Higher | Suboptimal positioning of the phenyl ring in the S1 pocket. |

| Chain Length Modification | 4-Phenylbutyl | Higher | Suboptimal positioning of the phenyl ring in the S1 pocket. |

The proline scaffold is a critical component, with its rigid, cyclic structure providing a conformational constraint that is favorable for binding to the S2' pocket of ACE. Modifications to the proline ring can significantly alter inhibitory potency. For example, replacing the proline with other heterocyclic structures or acyclic amino acids often leads to a substantial loss of activity, highlighting the importance of the specific stereochemistry and ring size of proline.

Substitutions on the proline ring itself have also been investigated. The introduction of small substituents can modulate the binding affinity, but larger groups are generally not well-tolerated. The carboxylic acid group on the proline is essential for interaction with the enzyme and its replacement or esterification (in the active form) abolishes activity.

The N-acyl linkage connects the 3-phenylpropyl moiety to the proline scaffold. The nature of this linkage is crucial for maintaining the correct spatial orientation of the key binding groups. The amide bond is generally optimal, providing the necessary rigidity and hydrogen bonding capabilities. Alterations to this linkage, such as replacing the amide with a thioamide or a reduced amine, typically result in decreased inhibitory activity.

The following table illustrates the hypothetical impact of variations within the proline scaffold and N-acyl linkage on ACE inhibitory activity.

| Modification | Structural Change | Relative IC50 | Rationale for Activity Change |

| Proline Scaffold | Azetidine-2-carboxylic acid | Higher | Suboptimal ring size for the S2' pocket. |

| Proline Scaffold | Pipecolic acid | Higher | Suboptimal ring size for the S2' pocket. |

| Proline Scaffold | 4-Hydroxyproline | Similar/Slightly Higher | Introduction of a polar group may slightly alter binding. |

| N-Acyl Linkage | Thioamide | Higher | Altered electronic and geometric properties of the linkage. |

| N-Acyl Linkage | Reduced Amine | Much Higher | Loss of the carbonyl group critical for hydrogen bonding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For analogues of L-Proline, 1-(1-oxo-3-phenylpropyl)-, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.

These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence biological activity.

CoMFA models typically generate steric and electrostatic contour maps.

Steric Maps: Green contours indicate regions where bulky groups are favored, suggesting opportunities for substitution to enhance van der Waals interactions. Yellow contours highlight areas where bulky groups are disfavored, indicating steric hindrance. For L-Proline, 1-(1-oxo-3-phenylpropyl)- analogues, green contours are often observed around the phenyl ring, suggesting that certain substitutions could be beneficial, while yellow contours may appear near the proline ring, indicating limited space for modification.

Electrostatic Maps: Blue contours identify regions where positive electrostatic potential is favorable, suggesting the placement of electron-donating groups. Red contours indicate where negative electrostatic potential is preferred, favoring electron-withdrawing groups. For these ACE inhibitors, red contours are typically seen near the carboxylate groups, confirming their importance for binding to the positively charged zinc ion.

CoMSIA models provide a more detailed analysis by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor maps.

Hydrophobic Maps: Yellow contours show regions where hydrophobic groups increase activity, while white contours indicate areas where hydrophilic groups are preferred. For this class of inhibitors, yellow contours are prominent around the 3-phenylpropyl moiety.

Hydrogen Bond Donor/Acceptor Maps: Cyan contours highlight areas where hydrogen bond donors are favorable, and purple contours indicate favorable regions for hydrogen bond acceptors. These maps can guide the introduction of specific functional groups to form additional hydrogen bonds with the enzyme.

These QSAR models serve as powerful predictive tools in the design of novel, more potent analogues of L-Proline, 1-(1-oxo-3-phenylpropyl)-. By providing a visual and quantitative understanding of the SAR, they enable medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations of L Proline, 1 1 Oxo 3 Phenylpropyl

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

For L-Proline, 1-(1-oxo-3-phenylpropyl)-, docking simulations can elucidate its potential binding affinity and mode of interaction with various biological targets. Given its structural similarity to the core of many Angiotensin-Converting Enzyme (ACE) inhibitors, ACE is a logical primary target for such investigations. aip.orgaip.org Docking studies would involve preparing a high-resolution 3D crystal structure of the target protein and a low-energy 3D conformer of the ligand. The simulation then systematically samples various orientations and conformations of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity (typically in kcal/mol).

Key interactions expected for L-Proline, 1-(1-oxo-3-phenylpropyl)- within an enzyme active site like that of ACE would include:

Ionic and Hydrogen Bonding: The terminal carboxyl group is predicted to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) and other hydrogen bond donors in the active site.

Hydrophobic Interactions: The phenyl group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within the receptor.

Coordination: The carbonyl oxygen of the oxo-propyl group and the carboxylic acid group could potentially coordinate with metal ions, such as the catalytic zinc ion present in the active site of metalloproteases like ACE. nih.gov

The results of such simulations are typically presented in a table summarizing the predicted binding energies and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for L-Proline, 1-(1-oxo-3-phenylpropyl)- against a Target Protein

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | His353, Glu384 | Zinc Coordination |

| Hydrogen Bonds | 2 | Tyr523, Gln281 | H-Bond Donor/Acceptor |

| Hydrophobic Interactions | 4 | Val518, Phe527 | Alkyl/Pi-Alkyl |

| Ionic Interactions | 1 | Lys511 | Salt Bridge |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, offering a detailed view of conformational changes and intermolecular interactions. researchgate.net An MD simulation of L-Proline, 1-(1-oxo-3-phenylpropyl)-, typically in an aqueous environment to mimic physiological conditions, would reveal its structural flexibility and stability.

A key aspect of proline-containing molecules is the conformational state of the pyrrolidine (B122466) ring and the cis-trans isomerization of the tertiary amide (peptidyl-prolyl) bond. nih.govnih.gov The energy barrier for this isomerization is significant, and it can be a rate-limiting step in the folding of proteins. nih.gov MD simulations can explore the relative stability of the cis and trans conformers and the dynamics of their interconversion. The unique five-membered ring of the proline moiety restricts the backbone dihedral angle (Φ), lending a particular rigidity to the structure. nih.gov

During an MD simulation, several parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Hydrogen Bond Analysis: Tracks the formation and lifetime of intramolecular and intermolecular (with solvent) hydrogen bonds.

Table 2: Key Parameters Analyzed in a Molecular Dynamics Simulation

| Parameter | Description | Typical Analysis for L-Proline, 1-(1-oxo-3-phenylpropyl)- |

| RMSD | Conformational stability over simulation time. | Low RMSD would indicate a stable predominant conformation. |

| RMSF | Fluctuation of specific atoms. | Higher RMSF expected for the phenylpropyl tail vs. the pyrrolidine ring. |

| Solvent Accessible Surface Area (SASA) | Molecule's surface area exposed to solvent. | Analysis of how hydrophobic (phenyl) and hydrophilic (carboxyl) regions interact with water. |

| Amide Bond Dihedral Angle (ω) | Tracks cis/trans isomerization. | Monitoring transitions between 180° (trans) and 0° (cis) states. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. nih.gov These methods can provide highly accurate information about molecular orbitals, charge distribution, and reaction mechanisms.

For L-Proline, 1-(1-oxo-3-phenylpropyl)-, quantum calculations can determine several key electronic properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored red (e.g., around the carboxyl and carbonyl oxygens), and electron-poor (electrophilic) regions, colored blue.

Atomic Charges: Calculation of partial charges on each atom helps in understanding dipole moments and predicting sites for electrostatic interactions.

These calculations would reveal the most likely sites for metabolic attack, protonation/deprotonation, and non-covalent interactions with a biological receptor. For instance, the MEP would confirm the negative potential around the carboxylic acid, making it a prime site for hydrogen bonding and ionic interactions. nih.gov

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~3.5 D | Measures overall polarity of the molecule. |

| MEP Negative Region | Carboxyl and Carbonyl Oxygens | Site for electrophilic attack and H-bonding. |

| MEP Positive Region | Carboxyl Hydrogen | Site for nucleophilic attack. |

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its response.

A pharmacophore model for L-Proline, 1-(1-oxo-3-phenylpropyl)- would be constructed by identifying its key chemical features. This model could then be used as a 3D query to search large chemical databases for other diverse molecules that possess the same essential features, potentially leading to the discovery of new active compounds.

The key pharmacophoric features of L-Proline, 1-(1-oxo-3-phenylpropyl)- include:

One Hydrogen Bond Donor (HBD): The hydroxyl hydrogen of the carboxylic acid.

Three Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the carboxylic acid and the carbonyl oxygen of the amide group.

One Hydrophobic Group (HY): The phenyl ring.

One Negative Ionizable Area (NI): The carboxylic acid group, which would be deprotonated at physiological pH.

This combination of features, arranged in a specific 3D geometry defined by the molecule's stable conformation, constitutes its pharmacophoric fingerprint. This approach is particularly valuable when the structure of the biological target is unknown, as it relies solely on the structure of an active ligand. nih.govnih.gov

Table 4: Pharmacophoric Features of L-Proline, 1-(1-oxo-3-phenylpropyl)-

| Feature Type | Number of Features | Location on Molecule |

| Hydrogen Bond Acceptor | 3 | Carboxyl oxygens (2), Amide carbonyl oxygen (1) |

| Hydrogen Bond Donor | 1 | Carboxyl hydrogen |

| Hydrophobic Aromatic | 1 | Phenyl ring |

| Negative Ionizable | 1 | Carboxylic acid group |

Preclinical in Vitro and Ex Vivo Mechanistic Investigations of L Proline, 1 1 Oxo 3 Phenylpropyl

Ex Vivo Organotypic Culture and Tissue Slice Studies for Mechanistic Context

Without primary research data on L-Proline, 1-(1-oxo-3-phenylpropyl)-, any discussion of its mechanism of action would be purely hypothetical. Further investigation by the scientific community is required before a comprehensive and accurate mechanistic profile of this compound can be detailed.

Future Directions and Emerging Research Avenues for L Proline, 1 1 Oxo 3 Phenylpropyl

Exploration of Novel Biochemical and Cellular Targets

A primary objective for future research on L-Proline, 1-(1-oxo-3-phenylpropyl)- is the identification and validation of its specific biochemical and cellular targets. While the parent molecule, L-proline, is known to be a crucial amino acid involved in protein synthesis and cellular stress responses, the addition of the 1-oxo-3-phenylpropyl group creates a distinct chemical entity whose interactions within a biological system are not well characterized. nih.govebi.ac.uk

Future studies will likely involve high-throughput screening campaigns against diverse panels of receptors, enzymes, and transporters to identify initial hits. Given the structural similarity of L-proline derivatives to substrates of various transporters, a key area of investigation could be its effect on amino acid transport systems, such as the proline transporter (PROT), which has been identified as a potential therapeutic target for cognitive disorders. researchgate.netnih.gov Furthermore, considering L-proline's role in activating the mTORC1 signaling pathway, research could explore whether L-Proline, 1-(1-oxo-3-phenylpropyl)- modulates this or other critical cellular signaling cascades. mdpi.com Target deconvolution for uncharacterized compounds often employs phenotypic screening followed by sophisticated techniques like thermal proteome profiling or affinity-capture mass spectrometry to pinpoint the direct molecular partners.

Development of Advanced Chemical Probes and Tools

To facilitate the study of its mechanism of action and identify its binding partners, the development of advanced chemical probes derived from L-Proline, 1-(1-oxo-3-phenylpropyl)- is a critical future step. These probes are essential tools for visualizing the compound in cells and isolating its targets.

This involves the strategic chemical modification of the parent molecule to incorporate reporter tags without significantly disrupting its native biological activity. Potential modifications include:

Affinity-based probes: Attaching a biotin (B1667282) tag to enable the isolation of binding proteins via streptavidin-based affinity chromatography.

Fluorescent probes: Incorporating a fluorophore to allow for visualization of the compound's subcellular localization and dynamics using advanced microscopy techniques.

Photo-affinity labels: Introducing a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins, enabling their definitive identification.

Research into proline analogs, such as 4-oxoproline, has already demonstrated the utility of modifying the proline scaffold to create probes for assessing biological processes. nih.gov This precedent supports the feasibility and value of developing similar tools from L-Proline, 1-(1-oxo-3-phenylpropyl)- to accelerate the understanding of its cellular function.

Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding

Understanding the full biological impact of L-Proline, 1-(1-oxo-3-phenylpropyl)- requires a holistic, systems-level approach. Future research will increasingly rely on the integration of various "omics" technologies to build a comprehensive picture of the cellular response to the compound. nih.gov This strategy is particularly powerful when the primary molecular target is unknown, as it can reveal which pathways are perturbed, thereby offering clues to the compound's mechanism of action.

Key multi-omics approaches would include:

Proteomics: To analyze global changes in protein expression and post-translational modifications following treatment with the compound. This can help identify downstream effects and compensatory mechanisms. mdpi.com

Metabolomics: To profile changes in the cellular metabolome, providing insights into the compound's impact on metabolic pathways. Given the metabolic significance of L-proline, this could be a particularly revealing avenue. mdpi.comcreative-proteomics.com

Transcriptomics: To measure changes in gene expression at the RNA level, identifying regulatory networks that are activated or suppressed by the compound.

By integrating these large-scale datasets, researchers can construct detailed network models of the compound's activity, moving beyond a single-target perspective to a more complete mechanistic understanding. nih.gov

Computational Methodologies for Rational Design of Improved Analogs

Computational chemistry and molecular modeling offer powerful tools for accelerating the drug discovery and development process. nih.gov Once a biological target for L-Proline, 1-(1-oxo-3-phenylpropyl)- is identified, computational methodologies will be central to designing improved analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area will leverage a variety of computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies can build predictive models that correlate structural features of molecules with their biological activity, guiding the design of more effective compounds. mdpi.comnih.gov Molecular docking and molecular dynamics simulations can provide detailed, atom-level insights into how the compound and its analogs bind to the target protein, revealing key interactions that can be optimized. researchgate.netjmchemsci.com These simulations can predict binding affinity and help rationalize the activity of different chemical modifications, thereby prioritizing the synthesis of the most promising new derivatives.

Table 1: Computational Approaches for Analog Design

| Methodology | Application in Future Research | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Establish a correlation between the molecular structures of analogs and their biological activity. | Predictive models to guide the design of new compounds with potentially higher efficacy. |

| Molecular Docking | Predict the preferred binding orientation and affinity of the compound and its analogs within the active site of a target protein. | Identification of key amino acid residues and interactions crucial for binding; prioritization of analog designs. |

| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the compound-protein complex over time. | Understanding the stability of the binding pose and the dynamic nature of the interaction. |

| Homology Modeling | Construct a 3D model of the target protein if its experimental structure is unavailable. | Enabling structure-based drug design efforts like molecular docking when no crystal structure exists. |

Q & A

Basic Research Question

- Storage : Store under inert gas (argon or nitrogen) at –20°C to minimize oxidation and hydrolysis. Lyophilized forms are stable for years when sealed in amber vials .

- Handling : Use glove boxes or fume hoods for air-sensitive derivatives (e.g., acetylthio-modified analogs). Avoid prolonged exposure to light, especially for compounds with UV-sensitive functional groups .

What methodological considerations are critical when developing HPLC-UV methods for quantifying L-Proline derivatives in ACE inhibitor formulations?

Advanced Research Question

Key parameters include:

- Column Selection : Use chiral columns (e.g., Chiralpak AD-H) to resolve stereoisomers common in ACE inhibitor precursors .

- Method Validation : Assess linearity (1–100 µg/mL), precision (%RSD < 2%), and accuracy (spike recovery 98–102%) per ICH guidelines. Include forced degradation studies (acid/base, oxidative stress) to validate stability-indicating capability .

- Mobile Phase Optimization : Adjust pH (2.5–3.5 with phosphoric acid) to enhance peak symmetry for ionizable groups .

How can researchers resolve contradictions in reported synthetic yields of L-Proline derivatives when scaling up from milligram to gram quantities?

Advanced Research Question

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., oxo-propyl intermediates) and optimize reaction time .

- Purification : Employ flash chromatography with gradient elution (ethyl acetate/hexane) or preparative HPLC to isolate high-purity batches. Recrystallization in ethanol/water mixtures improves yield consistency .

What spectroscopic features distinguish L-Proline, 1-(1-oxo-3-phenylpropyl)- from its stereoisomers or structural analogs?

Basic Research Question

- NMR : The proline ring’s α-proton appears as a doublet at δ 4.2–4.5 ppm in L-configuration derivatives, while D-isomers show upfield shifts. The phenylpropyl group’s aromatic protons (δ 7.2–7.4 ppm) and carbonyl (δ 172–174 ppm) are diagnostic .

- Infrared (IR) Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the 1-oxo group .

What strategies are employed to mitigate racemization during the synthesis of stereospecific L-Proline derivatives used in ACE inhibitors?

Advanced Research Question

- Low-Temperature Coupling : Perform peptide bond formation (e.g., with EDC/HOBt) at 0–4°C to minimize epimerization .

- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to stabilize the L-proline configuration during solid-phase synthesis .

What are the key parameters for validating a stability-indicating assay for L-Proline derivatives under accelerated degradation conditions?

Basic Research Question

- Forced Degradation : Expose the compound to 0.1N HCl/NaOH (70°C, 24 hr), 3% H₂O₂ (room temperature, 6 hr), and UV light (254 nm, 48 hr). Monitor degradation products via HPLC-MS .

- Specificity : Ensure baseline separation of degradation peaks from the parent compound (resolution > 2.0) .

How do structural modifications at the 1-oxo-3-phenylpropyl moiety influence the angiotensin-converting enzyme (ACE) binding affinity of L-Proline derivatives?

Advanced Research Question

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances ACE inhibition by stabilizing enzyme-ligand hydrogen bonds. Conversely, bulky substituents (e.g., -CH₂CH₃) reduce binding due to steric hindrance .

- Comparative Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (KD values) of analogs like Enalapril (KD ~1.2 nM) vs. novel derivatives .

What occupational exposure limits and safety protocols apply to laboratory handling of L-Proline derivatives with acetylthio modifications?

Basic Research Question

- Exposure Limits : Follow GBZ 2.1-2007 workplace air standards for sulfur-containing organics (PC-TWA: 0.5 mg/m³). Use NIOSH-approved respirators if airborne concentrations exceed limits .

- Spill Management : Neutralize acetylthio derivatives with 10% sodium bicarbonate before disposal to prevent thiol oxidation .

How can high-resolution mass spectrometry (HRMS) be utilized to identify degradation products of L-Proline derivatives in stability studies?

Advanced Research Question

- Fragmentation Analysis : HRMS (Q-TOF) detects exact masses of fragments (e.g., m/z 353.5393 for the parent ion C₂₁H₃₉NO₃). Compare with theoretical isotopic patterns to identify hydrolyzed or oxidized products .

- Data Interpretation : Use software (e.g., MassHunter) to map cleavage patterns, such as loss of the phenylpropyl group (–C₉H₁₀O) or proline ring opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.